molecular formula C24H27N5OS B2524050 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide CAS No. 1421584-24-8

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Katalognummer B2524050
CAS-Nummer: 1421584-24-8
Molekulargewicht: 433.57
InChI-Schlüssel: PBLWVQUBHPWYCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide" is a synthetic molecule that may be related to various heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, biological evaluation, and molecular analysis. These insights can be used to infer possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that introduce various functional groups to a pyrimidine core. For instance, the development of dual cholinesterase and Aβ-aggregation inhibitors involves the design and synthesis of 2,4-disubstituted pyrimidine rings with specific substituents that confer the desired biological activity . Similarly, the synthesis of hybrid anticonvulsants combines chemical fragments of known antiepileptic drugs with benzylamines through a coupling reaction . These methods suggest that the synthesis of "N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide" would likely involve the formation of a pyrimidine ring followed by the introduction of benzylpiperazine and phenylthio substituents through appropriate coupling reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as NMR, X-ray diffraction, and computational methods like DFT . These studies reveal the conformation, intramolecular interactions, and the 3D arrangement of molecules in the crystal lattice. For the compound , similar analyses would likely show how the benzylpiperazine and phenylthio groups affect the overall molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the electronic properties of the substituents and the heterocyclic core. For example, the presence of an acetamide moiety in pyrazolopyrimidines can affect their binding to receptors . The benzylpiperazine and phenylthio groups in "N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide" would similarly influence its reactivity and potential as a ligand for biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. For instance, the crystal structure and DFT studies provide insights into the thermodynamic properties and reactivity of the molecules . The properties of "N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide" would be influenced by the nature of the benzylpiperazine and phenylthio groups, as well as the pyrimidine core.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has demonstrated the synthesis and investigation of hybrid compounds, including those similar in structure to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide, showing significant anticonvulsant activity. These compounds were found to exhibit a broad spectrum of activity across preclinical seizure models, including maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ) tests, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, without impairing motor coordination, indicating a potentially better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Herbicidal Activity

Another aspect of scientific research on compounds structurally related to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is their herbicidal activity. Novel N-{5-[2-(4,6-dimethoxypyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides displayed moderate to good selective herbicidal activity against Brassica campestris L. at specific concentrations. These findings suggest potential agricultural applications, although further research is needed to explore their full herbicidal potential and specificity (Liu & Shi, 2014).

Anticancer and Anti-5-lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives, similar in molecular structure to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide, has shown promising results as both anticancer and anti-5-lipoxygenase agents. These compounds have been evaluated for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities, indicating their potential in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Phosphodiesterase Inhibition

Compounds with a similar structure have been identified as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase, exhibiting enzymatic and cellular activity as well as oral antihypertensive activity in vivo. This suggests potential therapeutic applications in treating hypertension and other cardiovascular diseases, highlighting the importance of the benzylpiperazine and pyrimidinyl components in their pharmacological activity (Dumaitre & Dodic, 1996).

Antibacterial Activity

Research has been conducted on the microwave-assisted synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, showing antibacterial activity. This demonstrates the potential of these compounds, including those structurally related to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide, in contributing to the development of new antibacterial agents, which is crucial in the era of increasing antibiotic resistance (Merugu et al., 2010).

Eigenschaften

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c30-24(11-16-31-21-9-5-2-6-10-21)27-22-17-23(26-19-25-22)29-14-12-28(13-15-29)18-20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLWVQUBHPWYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.